4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

Lipophilicity Drug-likeness Permeability

4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide (CAS 896307-10-1, PubChem CID is a fully synthetic small molecule belonging to the thiophene-3-carboxamide class. It features a 4,5-dimethyl-substituted thiophene core linked via a 2-amido bridge to a 4-(piperidin-1-ylsulfonyl)phenyl moiety.

Molecular Formula C19H23N3O4S2
Molecular Weight 421.53
CAS No. 896307-10-1
Cat. No. B2441691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
CAS896307-10-1
Molecular FormulaC19H23N3O4S2
Molecular Weight421.53
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
InChIInChI=1S/C19H23N3O4S2/c1-12-13(2)27-19(16(12)17(20)23)21-18(24)14-6-8-15(9-7-14)28(25,26)22-10-4-3-5-11-22/h6-9H,3-5,10-11H2,1-2H3,(H2,20,23)(H,21,24)
InChIKeyHQYBSKYJZUVGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide (CAS 896307-10-1) - Structural & Target-Class Positioning


4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide (CAS 896307-10-1, PubChem CID 7520835) is a fully synthetic small molecule belonging to the thiophene-3-carboxamide class. It features a 4,5-dimethyl-substituted thiophene core linked via a 2-amido bridge to a 4-(piperidin-1-ylsulfonyl)phenyl moiety [1]. The compound has been associated in the patent literature with protein disulfide isomerase (PDI) inhibition, a target implicated in thrombosis and cancer . Its computed physicochemical profile (XLogP3 = 3.0, TPSA = 146 Ų, HBD = 2, HBA = 6) [1] distinguishes it from close analogs lacking the 4,5-dimethyl substitution or bearing N-methyl modifications.

Why Generic Substitution Fails for 4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide


Within the thiophene-3-carboxamide sulfonamide series, minor structural modifications produce distinct pharmacological and physicochemical profiles. The 4,5-dimethyl substitution on the thiophene ring directly impacts conformational restriction and lipophilicity relative to the unsubstituted analog [1]. The presence of the free primary carboxamide at the 3-position (rather than an N-methyl or ethyl ester) determines hydrogen-bond donor capacity, which is critical for target engagement in PDI inhibition . Procurement of a des-methyl, N-methyl, or ester analog will yield a molecule with fundamentally different target-binding geometry, metabolic stability, and assay behavior, invalidating cross-compound data comparisons. The patent linkage to PDI-mediated disease indications is specifically tied to the sulfonamide-benzamido pharmacophore in combination with the thiophene core, not to generic thiophene carboxamides .

Quantitative Differentiation Evidence for 4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide


Lipophilicity (XLogP3) Comparison: 4,5-Dimethyl vs. Des-Methyl Analog

The 4,5-dimethyl substitution on the thiophene core increases lipophilicity compared to the unsubstituted analog 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide. The target compound has a computed XLogP3 of 3.0 [1]. While an experimentally measured logP for the des-methyl comparator is not available from primary literature, the loss of two methyl groups is predicted to reduce logP by approximately 0.8–1.0 units based on additive fragment contributions [2], shifting the compound into a lower lipophilicity range with altered membrane partitioning and protein-binding characteristics.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor (HBD) Count: Free Carboxamide vs. N-Methyl Carboxamide Analog

The target compound possesses a free primary carboxamide at the 3-position (HBD count = 2, corresponding to the primary amide NH2 protons) [1]. In contrast, N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide (CAS 896296-91-6) has an N-methyl carboxamide, reducing the HBD count to 1 and eliminating one hydrogen-bond donor. This directly impacts the compound's capacity to form critical hydrogen bonds with target protein residues. In PDI active-site interactions, the primary carboxamide can serve as a key anchoring group, whereas the N-methyl analog may lose this interaction, potentially reducing target affinity [2].

Hydrogen bonding Target engagement Solubility

Topological Polar Surface Area (TPSA): Carboxamide vs. Ethyl Ester Analog

The target compound has a computed TPSA of 146 Ų [1]. The ethyl ester analog, ethyl 4,5-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate (CAS 325694-18-6), replaces the primary amide with an ethyl ester, which eliminates the two amide NH2 protons and replaces them with ester oxygen. This modification is expected to reduce TPSA by approximately 15–25 Ų based on fragment contribution differences, placing the ester analog in a lower TPSA regime. A TPSA of 146 Ų falls within the favorable range for balanced permeability and solubility (commonly cited threshold <140 Ų for oral CNS drugs; 146 Ų is at the upper boundary for orally bioavailable compounds) [2].

Polar surface area Bioavailability Oral absorption

Patent-Assigned Target Class Differentiation: PDI Inhibition vs. Tubulin Polymerization Scaffold

The target compound is linked via patent US20160145209A1 to protein disulfide isomerase (PDI) inhibition, a mechanism relevant to arterial thrombosis and cancer [1]. A structurally distinct but thiophene-core-sharing compound, 2-(2-fluorobenzamido)-3-carboxamide-4,5-dimethylthiophene, has been reported as a tubulin polymerization inhibitor (colchicine site) with an IC50 in the tubulin polymerization assay and higher ligand efficiency than colchicine [2]. These two compounds, despite sharing the 4,5-dimethylthiophene-3-carboxamide scaffold, are directed at entirely different targets (PDI vs. tubulin) due to divergent benzamido substituents (4-(piperidin-1-ylsulfonyl)phenyl vs. 2-fluorophenyl). No cross-target activity data are available.

PDI inhibition Thrombosis Cancer Target selectivity

Recommended Application Scenarios for 4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide


Protein Disulfide Isomerase (PDI) Target Engagement and Mechanistic Studies

Based on its patent linkage to PDI inhibition [1], this compound is best suited as a chemical probe for studying PDI-mediated pathways in thrombosis and cancer models. The free carboxamide and sulfonamide groups provide the hydrogen-bonding capacity necessary for active-site interaction. It should be used in biochemical PDI reductase assays, platelet activation assays, and cellular models of ER stress where PDI chaperone function is interrogated. The 4,5-dimethyl substitution provides conformational restriction that may confer selectivity advantages over more flexible analogs, though direct selectivity data require experimental verification.

Structure-Activity Relationship (SAR) Studies Around the Thiophene-3-Carboxamide Sulfonamide Pharmacophore

The compound serves as a key reference molecule for SAR campaigns exploring the thiophene-3-carboxamide sulfonamide series. Its computed XLogP3 of 3.0, TPSA of 146 Ų, and HBD count of 2 [2] define a baseline physicochemical profile for optimizing permeability, solubility, and target affinity. Systematic comparison with the des-4,5-dimethyl analog, N-methyl analog, and ethyl ester analog enables deconvolution of the contributions of methyl substitution, carboxamide hydrogen bonding, and ester pro-drug potential to overall pharmacological activity.

Negative Control for Tubulin Polymerization Assays Using Thiophene-Core Compounds

Given that a structurally related 4,5-dimethylthiophene-3-carboxamide derivative (the 2-fluorobenzamido analog) is a known tubulin inhibitor [3], this compound can serve as a specificity control to confirm that tubulin-mediated effects are driven by the benzamido substituent rather than the thiophene core. Researchers comparing the two compounds can establish that anti-proliferative activity in cancer cell lines is mechanism-specific (PDI vs. tubulin) rather than a general property of the thiophene scaffold.

In Vitro Pharmacokinetic Profiling and Formulation Pre-Screening

With its computed logP of 3.0 and moderate TPSA of 146 Ų [2], this compound is positioned at the boundary of favorable oral drug-like space. It is suitable for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, metabolic stability (microsomal and hepatocyte), and plasma protein binding studies to benchmark the ADME properties of the piperidin-1-ylsulfonyl benzamido thiophene carboxamide series ahead of in vivo efficacy studies.

Quote Request

Request a Quote for 4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.